Fmoc-L-2-Amino-4-bromo-4-pentenoic acid Fmoc-L-2-Amino-4-bromo-4-pentenoic acid
Brand Name: Vulcanchem
CAS No.: 220497-60-9
VCID: VC21543587
InChI: InChI=1S/C20H18BrNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24)/t18-/m0/s1
SMILES: C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br
Molecular Formula: C20H18BrNO4
Molecular Weight: 416.3 g/mol

Fmoc-L-2-Amino-4-bromo-4-pentenoic acid

CAS No.: 220497-60-9

VCID: VC21543587

Molecular Formula: C20H18BrNO4

Molecular Weight: 416.3 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-L-2-Amino-4-bromo-4-pentenoic acid - 220497-60-9

CAS No. 220497-60-9
Product Name Fmoc-L-2-Amino-4-bromo-4-pentenoic acid
Molecular Formula C20H18BrNO4
Molecular Weight 416.3 g/mol
IUPAC Name (2S)-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid
Standard InChI InChI=1S/C20H18BrNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24)/t18-/m0/s1
Standard InChIKey BYQROHMHEGJMPD-SFHVURJKSA-N
Isomeric SMILES C=C(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br
SMILES C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br
Canonical SMILES C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br
PubChem Compound 2734458
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator